molecular formula C9H8ClN B1366917 6-Chloro-7-methyl-1H-indole CAS No. 57817-09-1

6-Chloro-7-methyl-1H-indole

Cat. No.: B1366917
CAS No.: 57817-09-1
M. Wt: 165.62 g/mol
InChI Key: IUVDZGZOHOXWKG-UHFFFAOYSA-N
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Description

6-Chloro-7-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The compound this compound features a chlorine atom at the 6th position and a methyl group at the 7th position on the indole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-methyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions to form indoles. For this compound, the starting materials would include a chlorinated phenylhydrazine and a methyl-substituted ketone or aldehyde .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes and optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used in the large-scale synthesis of indole derivatives .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-methyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated indoles, while oxidation can produce indole-2,3-diones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the chlorine and methyl groups, which can influence its chemical reactivity and biological activity. The presence of these substituents can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .

Biological Activity

6-Chloro-7-methyl-1H-indole (CAS No. 57817-09-1) is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a chlorine atom and a methyl group attached to the indole ring. This structural configuration contributes to its unique biological properties, allowing for interactions with various biological targets.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer cell proliferation, suggesting potential anticancer properties.
  • Receptor Binding : The compound interacts with multiple receptors, influencing various signaling pathways within cells.
  • Modulation of Gene Expression : Its ability to affect gene expression further supports its role in regulating cellular processes.

Biological Activities

The biological activities of this compound encompass a broad spectrum:

  • Anticancer Activity : Studies indicate that this compound may serve as an effective agent against certain cancer types by modulating cellular signaling pathways.
  • Antimicrobial Properties : Its structural characteristics allow it to exhibit antimicrobial effects against various pathogens.
  • Antiviral Effects : Preliminary research suggests potential antiviral activity, although more studies are needed to confirm these findings.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Studies :
    • A study demonstrated that this compound inhibits the proliferation of cancer cells by targeting specific enzymes involved in cell cycle regulation. The compound showed promising results in vitro, with IC50 values indicating effective inhibition at low concentrations.
  • Antimicrobial Activity :
    • Research indicated that derivatives of indole, including this compound, displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.
  • Molecular Docking Studies :
    • Molecular docking studies have revealed that this compound binds effectively to target proteins associated with cancer and microbial infections. These studies provide insights into the binding affinities and potential therapeutic applications of the compound.

Comparative Table of Biological Activities

Activity TypeMechanismReference
AnticancerEnzyme inhibition,
AntimicrobialBacterial inhibition,
AntiviralPotential receptor interaction,

Properties

IUPAC Name

6-chloro-7-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-6-8(10)3-2-7-4-5-11-9(6)7/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVDZGZOHOXWKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20483513
Record name 6-Chloro-7-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20483513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57817-09-1
Record name 6-Chloro-7-methyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57817-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-7-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20483513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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